(3S)-3-amino-3-(pyridin-3-yl)propan-1-ol

Stereochemistry Chiral Synthesis Enantiopurity

This (3S)-enantiomer is a critical chiral synthon for drug discovery and asymmetric catalysis. Unlike racemic mixtures or the (3R)-enantiomer (CAS 1213472-72-0), its defined stereochemistry ensures predictable interactions with chiral biological targets. The bifunctional pyridine-amine-alcohol architecture enables diverse derivatization for API intermediates and novel ligand development. Specifying this exact enantiomer is essential for reproducible research outcomes.

Molecular Formula C8H12N2O
Molecular Weight 152.19 g/mol
Cat. No. B13328156
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3S)-3-amino-3-(pyridin-3-yl)propan-1-ol
Molecular FormulaC8H12N2O
Molecular Weight152.19 g/mol
Structural Identifiers
SMILESC1=CC(=CN=C1)C(CCO)N
InChIInChI=1S/C8H12N2O/c9-8(3-5-11)7-2-1-4-10-6-7/h1-2,4,6,8,11H,3,5,9H2/t8-/m0/s1
InChIKeyMHDKZNTVSJLQHY-QMMMGPOBSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(3S)-3-amino-3-(pyridin-3-yl)propan-1-ol: Definitive Procurement Guide for Chiral Pyridinyl Amino Alcohol Building Blocks


(3S)-3-amino-3-(pyridin-3-yl)propan-1-ol (CAS 1213678-64-8) is a chiral amino alcohol with the molecular formula C8H12N2O and a molecular weight of 152.19 g/mol [1]. It belongs to the class of β-amino alcohols featuring a pyridin-3-yl substituent, a structural motif of significant interest in medicinal chemistry due to its capacity for hydrogen bonding and metal coordination . The compound is primarily utilized as a versatile chiral building block and key intermediate in the synthesis of complex organic molecules and pharmaceutical candidates, with its defined (3S) stereochemistry being a critical determinant of downstream biological activity and material properties [2].

Why Generic β-Amino Alcohols Cannot Replace (3S)-3-amino-3-(pyridin-3-yl)propan-1-ol in Chiral Synthesis


Generic substitution with racemic mixtures, positional isomers, or enantiomers of 3-amino-3-(pyridin-3-yl)propan-1-ol is not scientifically viable for projects requiring stereochemical integrity. The absolute (3S) configuration of this compound imparts a specific three-dimensional orientation that dictates its interactions with chiral biological targets and asymmetric catalysts . The (3R)-enantiomer (CAS 1213472-72-0), while chemically identical, possesses opposite optical rotation and can exhibit vastly different, or even detrimental, pharmacological profiles and synthetic outcomes . Similarly, positional isomers like 3-Amino-2-(pyridin-3-yl)propan-1-ol or other pyridinyl amines lack the precise spatial arrangement of the primary amine and hydroxyl group relative to the pyridine ring, fundamentally altering their coordination chemistry, binding kinetics, and overall utility as a building block . Therefore, specifying the exact (3S)-enantiomer is essential for ensuring reproducible research and predictable performance in asymmetric synthesis.

Quantitative Differentiation of (3S)-3-amino-3-(pyridin-3-yl)propan-1-ol: A Comparative Evidence Guide


Enantiomeric Identity: Absolute (S)-Configuration vs. (R)-Enantiomer and Racemate

This compound's primary differentiating feature is its absolute (3S) stereochemistry. This is a fundamental, qualitative difference from the (3R)-enantiomer (CAS 1213472-72-0) and racemic mixtures. While no direct comparative biological assay was identified, the principle of chiral recognition dictates that these enantiomers will have non-identical interactions with other chiral entities, such as biological receptors and asymmetric catalysts . The (3S)-enantiomer is a discrete chemical entity with its own unique CAS number (1213678-64-8), confirming its distinct regulatory and commercial identity from the racemate (CAS 127025-91-6) and the (R)-enantiomer [1].

Stereochemistry Chiral Synthesis Enantiopurity

Bifunctional Reactivity: Amino-Alcohol vs. Mono-Functional Pyridinyl Amines

The target compound possesses two distinct nucleophilic sites: a primary amine (-NH2) and a primary alcohol (-OH). This bifunctionality allows for orthogonal and selective derivatization strategies not possible with analogous mono-functional compounds like 1-(pyridin-3-yl)propan-1-amine (CAS 60289-67-0), which lacks the hydroxyl group, or 3-(pyridin-3-yl)propan-1-amine (CAS 41038-69-1), which lacks the chiral center [1]. The presence of both groups enables the construction of more complex architectures, such as chiral ligands and peptidomimetics, through sequential transformations (e.g., amide bond formation followed by esterification) .

Organic Synthesis Building Blocks Ligand Design

Commercial Purity and Analytical Benchmarking

According to supplier datasheets, the standard commercial purity of (3S)-3-amino-3-(pyridin-3-yl)propan-1-ol is specified at ≥95% as determined by High-Performance Liquid Chromatography (HPLC) . This purity level is comparable to the racemic mixture (CAS 127025-91-6), which is also offered at 95% HPLC purity . While the purity is not a differentiating factor between enantiomers, it serves as a quantifiable benchmark for the quality of commercially available material. This metric is crucial for researchers to assess the suitability of the compound for applications where high purity is essential, such as in medicinal chemistry or as a reference standard.

Quality Control Analytical Chemistry Procurement

Physicochemical Profile: Computed Lipophilicity vs. Analogous Pyridines

The computed partition coefficient (XLogP3-AA) for (3S)-3-amino-3-(pyridin-3-yl)propan-1-ol is -0.6 [1]. This indicates a notable hydrophilic character compared to other pyridine-based building blocks, such as 2-(pyridin-3-yl)propan-1-amine, which has a higher predicted lipophilicity and lacks the hydroxyl group [2]. The lower logP value suggests improved aqueous solubility, which is a favorable attribute in drug design for optimizing pharmacokinetic properties and reducing non-specific binding. This computational difference provides a rationale for selecting this scaffold when aiming to improve water solubility in a lead compound.

ADME Prediction Drug Discovery Computational Chemistry

Best Research and Industrial Application Scenarios for (3S)-3-amino-3-(pyridin-3-yl)propan-1-ol


Stereospecific Synthesis of Chiral Pharmaceuticals

This compound is ideally suited for use as a chiral synthon in the construction of enantiomerically pure active pharmaceutical ingredients (APIs). Its defined (3S) stereocenter is critical for generating the correct three-dimensional shape of drug candidates targeting chiral biological receptors [1].

Development of Asymmetric Catalysts and Chiral Ligands

The combination of a pyridine ring, a primary amine, and a chiral alcohol center makes this molecule an excellent precursor for designing novel chiral ligands for asymmetric catalysis. The bifunctional nature allows for the creation of ligands that can coordinate to metal centers while simultaneously providing a source of chirality for enantioselective transformations .

Peptidomimetic and Bioactive Molecule Scaffold Design

The β-amino alcohol motif is a common structural element in many bioactive natural products and synthetic peptidomimetics. This compound serves as a protected or modified amino acid equivalent, enabling medicinal chemists to explore structure-activity relationships (SAR) and improve the pharmacological profiles of lead compounds .

Material Science: Synthesis of Functionalized Polymers and Sensors

The reactive amine and hydroxyl groups allow for the covalent attachment of this chiral building block to polymer backbones or surfaces. This can introduce chiral recognition capabilities to materials, which is valuable for applications such as enantioselective chromatography, sensors, and catalysis .

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